(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid
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Description
“(1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid” is a chemical compound . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular formula of this compound is C11H17NO4 .Physical and Chemical Properties Analysis
The molecular weight of this compound is 227.260 .Scientific Research Applications
Synthesis Techniques
A key focus in the research on (1R,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid involves its synthesis. For instance, Wang Gan et al. (2013) describe a stereoselective and scalable synthesis method, highlighting the importance of cyclopropanation step control for stereoselectivity (Wang Gan et al., 2013). Similarly, Bettina Bakonyi et al. (2013) developed a synthesis for all four stereoisomers of this compound, indicating its versatility and potential for various applications (Bettina Bakonyi et al., 2013).
Conformationally Constrained β-Amino Acid Precursors
Research by G. Krow et al. (2016) explores the use of related azabicycles as precursors to conformationally constrained β-amino acids. These amino acids have potential in forming oligomers with definite secondary structures (G. Krow et al., 2016).
Applications in Peptidomimetics
Studies like those by J. Campbell and H. Rapoport (1996) and P. Mandal et al. (2005) focus on the application of similar azabicyclic structures in peptidomimetics. These compounds serve as conformational probes and are valuable in the generation of diverse bioactive compounds (J. Campbell and H. Rapoport, 1996), (P. Mandal et al., 2005).
Building Blocks for Various Biological Applications
N. Katagiri et al. (1986) and T. Yamashita et al. (2019) highlight the use of azabicyclic compounds as building blocks for carbapenem nuclei and other biologically active compounds, respectively. These studies showcase the versatility and broad utility of such compounds in various scientific applications (N. Katagiri et al., 1986), (T. Yamashita et al., 2019).
Properties
IUPAC Name |
(1R,5S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-4-7-6-11(7,12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUFNEQAPCLIBB-WRWORJQWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@]1(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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